![molecular formula C22H19BrN4O2 B2507166 N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-51-4](/img/structure/B2507166.png)
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical properties. While the specific compound is not directly studied in the provided papers, similar antipyrine derivatives have been synthesized and analyzed, which can give insights into the properties and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of antipyrine derivatives typically involves the reaction of various starting materials to form the pyrazole core, followed by further functionalization. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides involves the use of substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is characterized by the presence of a pyrazole ring, which can be further substituted with various functional groups. X-ray crystallography can be used to determine the precise structure, as seen in the case of the 2-halo antipyrine derivatives, which crystallize in the monoclinic P21/c space group . The molecular structure is stabilized by a combination of hydrogen bonds and π-interactions, which could also be relevant for the compound of interest.
Chemical Reactions Analysis
Antipyrine derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction between aminoguanidine and 4-(4-methylphenyl)but-3-en-2-one leads to the formation of a pyrazoline ring, which is a common structural motif in these compounds . The reactivity of the compound would likely be influenced by the presence of the bromophenyl and propyl groups, which could participate in electrophilic substitution or other types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions can affect the compound's solubility, melting point, and stability . Additionally, the electronic distribution within the molecule, as indicated by DFT calculations, can provide insights into its reactivity and interaction with biological targets . The compound's insecticidal and fungicidal activities could be evaluated through biological assays, similar to the tests performed on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The compound N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide and its derivatives are subject to various synthesis techniques and chemical transformations. A study by Morabia and Naliapara (2014) details the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives through a one-pot reaction, highlighting mild reaction conditions and operational simplicity as advantages (Morabia & Naliapara, 2014). Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives from related compounds, demonstrating a range of possible chemical transformations (Gad-Elkareem et al., 2011).
Antimicrobial Properties
Certain derivatives of the compound exhibit antimicrobial properties. Abdel‐Latif et al. (2019) synthesized new polyheterocyclic ring systems derived from related compounds and evaluated their in vitro antibacterial properties (Abdel‐Latif et al., 2019).
Potential in Cancer Research
A study by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, including those structurally similar to the compound , and evaluated them as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Development as Tuberculosis Inhibitors
Samala et al. (2013) developed derivatives of the compound as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showcasing its potential in tuberculosis treatment (Samala et al., 2013).
Mechanism of Action
Target of Action
It is known that pyridine derivatives have been studied for their biological and pharmacological activities . Some of these compounds have been shown to have antibacterial properties .
Mode of Action
It is known that pyridine derivatives can exhibit antimicrobial activity . The compound’s interaction with its targets likely results in changes that inhibit the growth of certain microbial strains .
Biochemical Pathways
It is known that pyridine derivatives can affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
It is known that pyridine derivatives can exhibit good to strong antimicrobial activity against microbial strains .
properties
IUPAC Name |
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-2-11-26-13-18(21(28)24-16-8-6-7-15(23)12-16)20-19(14-26)22(29)27(25-20)17-9-4-3-5-10-17/h3-10,12-14H,2,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWBZYPTPAWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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